molecular formula C16H17BrO B7872157 (2-Bromophenyl)(mesityl)methanol

(2-Bromophenyl)(mesityl)methanol

Cat. No.: B7872157
M. Wt: 305.21 g/mol
InChI Key: QGNDBBKXBWZDKI-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(mesityl)methanol is a chiral secondary alcohol featuring a 2-bromophenyl group and a mesityl (2,4,6-trimethylphenyl) moiety. Its synthesis involves the asymmetric reduction of (2-bromophenyl)(mesityl)methanone using (S)-(−)-2-methyl-CBS-oxazaborolidine as a catalyst. However, this method yielded low enantioselectivity (<15% ee), necessitating chiral resolution with (R)-menthyl chloroformate to achieve high enantiomeric purity . The compound serves as a critical intermediate in asymmetric catalysis, particularly in the development of atropisomeric biphenyl diol catalysts for oxo-Diels–Alder reactions .

Its molecular structure combines steric bulk from the mesityl group with the electronic effects of the bromine substituent, making it a valuable scaffold for stereoselective transformations.

Properties

IUPAC Name

(2-bromophenyl)-(2,4,6-trimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9,16,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNDBBKXBWZDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(mesityl)methanol typically involves the reaction of 2-bromobenzaldehyde with mesitylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

    Formation of Grignard Reagent: Mesityl bromide is reacted with magnesium in anhydrous ether to form mesitylmagnesium bromide.

    Addition Reaction: The mesitylmagnesium bromide is then added to 2-bromobenzaldehyde in an anhydrous ether solution, resulting in the formation of this compound after hydrolysis.

The reaction conditions typically involve low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(mesityl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of (2-Phenyl)(mesityl)methanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

    Oxidation: (2-Bromophenyl)(mesityl)ketone or (2-Bromophenyl)(mesityl)aldehyde.

    Reduction: (2-Phenyl)(mesityl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)(mesityl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in organic reactions.

Biology

While specific biological applications are less documented, compounds with similar structures are often investigated for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

Potential medicinal applications could involve the compound’s derivatives, which might exhibit pharmacological activities. Research in this area would focus on modifying the structure to enhance desired biological effects.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action for (2-Bromophenyl)(mesityl)methanol in chemical reactions typically involves the activation of the bromine atom or the hydroxyl group. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding or be a site for oxidation.

Comparison with Similar Compounds

Substituted Bromophenyl Methanol Derivatives

  • (2-Chlorophenyl)(diphenylphosphoryl)-methanol: This analog replaces the mesityl group with a diphenylphosphoryl moiety and the bromine with chlorine. It acts as a ligand in rhodium-catalyzed hydrogenation, demonstrating high regioselectivity. The synthesis involves a straightforward aldol reaction between 2-chlorobenzaldehyde and diphenylphosphine oxide, avoiding enantioselectivity challenges .
  • (2-Bromo-5-methoxyphenyl)methanol: A simpler derivative lacking the mesityl group, synthesized via nucleophilic substitution. Used in the preparation of chloromethyl intermediates for aromatic coupling reactions .
  • (3-(2-Bromophenyl)isoxazol-5-yl)methanol: Features an isoxazole ring fused to the bromophenyl group.

Heterocyclic Bromophenyl Derivatives

  • Dimethyl 7-bromoindole-2,3-dicarboxylate : Synthesized from 1-(2-bromophenyl)hydrazine derivatives, this compound highlights the role of steric hindrance in cyclization reactions. Yields (45–62%) depend on substituent positioning .
  • Pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives: Bromophenyl-containing heterocycles with strong fluorescence (quantum yield up to 81% in methanol). Solvent polarity minimally affects emission maxima, making them suitable for optoelectronic applications .

Physical and Chemical Properties

Spectral Data Comparison

  • (2-Chlorophenyl)(diphenylphosphoryl)-methanol: Crystal structure reveals a dihedral angle of 80.4° between aromatic planes, stabilized by O–H···O hydrogen bonds .
  • Fluorescent pyrido-pyrrolo-isoquinolines: Exhibit emission maxima at 450–480 nm in methanol, with quantum yields up to 81% .

Stability and Reactivity

  • The mesityl group in (2-Bromophenyl)(mesityl)methanol enhances steric protection, improving stability against oxidation. In contrast, (2-Bromo-5-methoxyphenyl)methanol is more reactive toward electrophilic substitution due to the electron-donating methoxy group .

Biological Activity

(2-Bromophenyl)(mesityl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing on various studies and data sources.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with mesitylmagnesium bromide in a controlled environment. The product is purified through standard organic synthesis techniques such as recrystallization or chromatography. Characterization is performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

Table 1: NMR Data for this compound

NMR SpectrumChemical Shift (ppm)Multiplicity
1H NMR7.56 - 7.44m (2H)
7.29 - 7.20m (4H)
2.50br (1H)
13C NMR141.0Cq
133.1CH
129.6CH

Biological Activity

Research into the biological activity of this compound has highlighted its potential as an antibacterial and antifungal agent. Studies indicate that compounds with a bromophenyl moiety often exhibit enhanced biological activities due to the electron-withdrawing nature of bromine, which can affect the compound's interaction with biological targets.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at UCL Pharmacology evaluated the antimicrobial efficacy of several brominated phenolic compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting it is a promising candidate for further development as an antibacterial agent .

Cytotoxicity Assessment

While evaluating the therapeutic potential, it is crucial to assess cytotoxicity against mammalian cell lines. Preliminary cytotoxicity assays using HepG2 liver cells showed that this compound has a low cytotoxic profile with an IC50 value greater than 100 µM, indicating safety for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Electron-withdrawing groups : Enhance activity by increasing electrophilicity.
  • Alkyl substitutions : Can modulate lipophilicity and permeability across cellular membranes.

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Alkyl chain lengthImproved membrane penetration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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